

physical and chemical properties of 5-Aminophthalide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Aminophthalide

Cat. No.: B188718

[Get Quote](#)

An In-Depth Technical Guide to 5-Aminophthalide Abstract

5-Aminophthalide, a derivative of isobenzofuranone, is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals, dyes, and photosensitive materials. [1] Its unique structural combination of a lactone ring and an aromatic amine confers a distinct reactivity profile, making it a versatile building block in organic chemistry. This guide provides a comprehensive analysis of the core physical and chemical properties of **5-Aminophthalide**, offering a technical resource for researchers, chemists, and professionals in drug development. The document details its structural characteristics, spectroscopic profile, synthesis protocols, chemical reactivity, and safety considerations, grounded in authoritative references to ensure scientific integrity.

Core Molecular Profile and Physicochemical Properties

5-Aminophthalide, systematically named 5-amino-3H-isobenzofuran-1-one, is a solid crystalline compound at standard conditions.[1] Its fundamental structure consists of a bicyclic system where a furanone ring is fused to a benzene ring, with an amino group substituted at the C-5 position.

Caption: Chemical structure of **5-Aminophthalide** ($C_8H_7NO_2$).

The key physicochemical properties are summarized below. It is important to note the variability in reported melting points, which may be attributable to differences in sample purity or analytical methodology.

Property	Value	Source(s)
CAS Number	65399-05-5	[2]
Molecular Formula	C ₈ H ₇ NO ₂	[1]
Molecular Weight	149.15 g/mol	[2]
Appearance	White crystalline solid	[1]
Melting Point	178 °C	[3]
177-189 °C	[4]	
190-193 °C	[5]	
~267-270 °C	[1]	
Boiling Point	438.6 ± 45.0 °C (Predicted)	[3]
Density	1.376 - 1.4 g/cm ³ (Predicted)	[3] [6]
Water Solubility	22.2 µg/mL (at pH 7.4)	[7]
pKa	2.10 ± 0.20 (Predicted)	[3]
Storage	Under inert gas (Nitrogen or Argon) at 2–8 °C	[3]

Spectroscopic Characterization Profile

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of **5-Aminophthalide**. While publicly available spectra are limited, the expected characteristics can be reliably predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (CH₂) protons of the lactone ring, and the amine (NH₂)

protons.

- Aromatic Protons (Ar-H): Signals for the three protons on the benzene ring would typically appear in the δ 6.5-7.5 ppm range. The specific splitting patterns (doublets, triplets) would depend on their coupling relationships.
- Methylene Protons (-O-CH₂-Ar): A singlet corresponding to the two equivalent methylene protons is expected around δ 5.0-5.5 ppm, shifted downfield due to the adjacent oxygen atom and aromatic ring.
- Amine Protons (-NH₂): A broad singlet is anticipated for the amine protons, typically in the δ 3.5-5.0 ppm range. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.^[8]

- ¹³C NMR: The carbon NMR spectrum will display eight distinct signals.
 - Carbonyl Carbon (C=O): The lactone carbonyl carbon is expected to resonate significantly downfield, typically in the δ 165-175 ppm region.
 - Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 110-150 ppm). The carbon atom attached to the amino group (C5) and the carbon attached to the lactone's ether oxygen (C7a) will show characteristic shifts influenced by these substituents.
 - Methylene Carbon (-CH₂-): The methylene carbon of the lactone ring should appear in the δ 65-75 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides clear diagnostic peaks for the key functional groups present in **5-Aminophthalide**.

- N-H Stretching: Primary amines typically show two absorption bands in the 3300-3500 cm^{-1} region due to symmetric and asymmetric stretching vibrations.^[8]
- C=O Stretching: A strong, sharp absorption band characteristic of a γ -lactone carbonyl group is expected around 1750-1770 cm^{-1} .

- C-O Stretching: The C-O-C stretch of the lactone ether linkage will likely appear in the 1000-1300 cm^{-1} region.
- Aromatic C=C and C-H Stretching: Aromatic C=C ring stretching absorptions will be visible in the 1450-1600 cm^{-1} range, while aromatic C-H stretching appears above 3000 cm^{-1} .

Mass Spectrometry (MS)

- Molecular Ion Peak: In an electron ionization (EI) mass spectrum, **5-Aminophthalide** will exhibit a molecular ion peak (M^+) at an m/z of 149, corresponding to its molecular weight.[2] Consistent with the nitrogen rule, the odd nominal molecular mass is indicative of the presence of an odd number of nitrogen atoms (in this case, one).[9]
- Fragmentation Pattern: The molecular ion is energetically unstable and can fragment.[10] Common fragmentation pathways for aromatic lactones may involve the loss of CO (m/z 121) or CHO_2 . The presence of the amine group can also direct fragmentation, often through alpha-cleavage adjacent to the nitrogen, although in this fused ring system, fragmentation of the lactone ring is more probable.[11]

Synthesis and Chemical Reactivity

5-Aminophthalide is primarily synthesized via the reduction of a nitro-substituted precursor. Its reactivity is governed by the interplay between the nucleophilic aromatic amine and the electrophilic lactone carbonyl group.

Representative Synthesis Protocol

A common and effective method for synthesizing **5-Aminophthalide** involves the reduction of 4-aminophthalimide, which itself is derived from the nitration and subsequent reduction of phthalimide. The following protocol is adapted from established procedures.[4]

Step-by-Step Methodology:

- Reaction Setup: In a suitable reaction vessel equipped with a stirrer, charge 41 g of zinc powder, 122 g of sodium hydroxide, and 50 mL of water.
- Addition of Reactant: While stirring vigorously, slowly add 20 g of 4-aminophthalimide to the mixture over a period of 30 minutes. Maintain the temperature as needed.

- Reaction Progression: Continue stirring the mixture for an additional 30 minutes, then heat to approximately 60 °C. The reaction is monitored by observing the cessation of ammonia gas evolution.
- Heating and Cooldown: Once ammonia evolution stops, heat the mixture for an additional 60 minutes to ensure the reaction goes to completion. Subsequently, cool the mixture to about 30 °C.
- Work-up (Filtration & Acidification): Filter the reaction mixture to remove the residual zinc. Acidify the filtrate with approximately 30 mL of concentrated hydrochloric acid.
- Hydrolysis: Heat the acidified solution to 90 °C for 45 minutes to facilitate the hydrolysis of the intermediate.
- Neutralization and Precipitation: Cool the solution and carefully neutralize it by adding approximately 20 g of solid sodium carbonate, bringing the pH to a range of 8-9. This will cause the product to precipitate out of the solution.
- Isolation: Collect the precipitated **5-Aminophthalide** by filtration, wash it thoroughly with water, and air dry. The expected yield is approximately 16.8 g.[4]

Caption: Experimental workflow for the synthesis of **5-Aminophthalide**.

Chemical Reactivity

- Amine Group Reactivity: The aromatic amine at the C-5 position is a versatile functional handle. It can undergo standard amine reactions such as diazotization to form a diazonium salt. This salt can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -CN, -Cl, -Br), which is a key step in the synthesis of the antidepressant citalopram.[6]
- Lactone Ring Stability: The γ -lactone ring is stable under neutral and mildly acidic conditions but is susceptible to hydrolysis (ring-opening) under strong basic or acidic conditions, especially with heating. This reaction would yield the corresponding 2-(hydroxymethyl)-5-aminobenzoic acid.

Applications in Drug Development and Chemical Synthesis

The primary value of **5-Aminophthalide** lies in its role as a key building block for more complex molecules.

Intermediate for Citalopram Synthesis

5-Aminophthalide is a well-documented intermediate in several synthetic routes to citalopram, a widely used selective serotonin reuptake inhibitor (SSRI) for treating depression.[3][6] A common strategy involves converting the amino group of **5-aminophthalide** into a cyano group or a halogen, which then serves as a handle for subsequent carbon-carbon bond-forming reactions to build the final drug structure.[3]

Caption: Simplified pathway showing **5-Aminophthalide** as a precursor.

Other Applications

Beyond its role in citalopram synthesis, **5-aminophthalide** serves as an intermediate for:

- Organic Dyes: The aromatic amine functionality makes it a suitable precursor for azo dyes and other chromophoric systems.[1]
- Photosensitive Materials: It has been identified as a potential component in the manufacturing of photosensitive films.[1]
- Antiviral and Anticancer Agents: It is listed as an intermediate for the synthesis of various drugs, including potential anti-cancer and antiviral compounds.[1]

Safety, Handling, and Storage

Proper handling of **5-Aminophthalide** is crucial due to its potential hazards.

- Hazard Identification: According to aggregated GHS data, **5-Aminophthalide** is considered toxic if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation.[7]

- Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]
- First Aid Measures:
 - Skin Contact: Wash the affected area immediately with soap and plenty of water.
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
 - Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.
- Storage: **5-Aminophthalide** should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2–8 °C to ensure its long-term stability.[3]

Conclusion

5-Aminophthalide is a compound of significant industrial and academic interest. Its well-defined physicochemical properties, combined with the dual reactivity of its aromatic amine and lactone functional groups, establish it as a valuable and versatile intermediate. A thorough understanding of its spectroscopic profile, synthetic pathways, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development, particularly in the synthesis of high-value pharmaceutical agents like citalopram.

References

- ChemBK. (2024). **5-Aminophthalide**.
- PrepChem.com. (n.d.). Synthesis of Step (a), Production of **5-Aminophthalide**.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 720669, **5-Aminophthalide**.
- CAS Common Chemistry. (n.d.). **5-Aminophthalide**. American Chemical Society.
- Google Patents. (n.d.). WO2006103550A1 - Processes for the preparation of citalopram and its intermediate **5-aminophthalide**.

- IndianPatents.org. (n.d.). Process For The Preparation Of 5 Cyanophthalide Starting Form 5 Carboxyphthalide.
- Bolte, M., et al. (2005). 5-Amino-3H-isobenzofuran-1-one (**5-aminophthalide**). Acta Crystallographica Section E: Structure Reports Online, 61(2), o343-o344.
- CAS Common Chemistry. (n.d.). **5-Aminophthalide**.
- ChemBK. (2024). **5-Aminophthalide**.
- Chemistry LibreTexts. (2024). Spectroscopy of Amines.
- Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chad's Prep. (2018). Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. WO2006103550A1 - Processes for the preparation of citalopram and its intermediate 5-aminophthalide - Google Patents [patents.google.com]
- 4. 5-Aminoisophthalic acid | C8H7NO4 | CID 66833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Process For The Preparation Of 5 Cyanophthalide Starting Form 5 [quickcompany.in]
- 7. A new alternative synthesis of 5-cyanophthalide, a versatile intermediate in the preparation of the antidepressant drug citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. youtube.com [youtube.com]
- 11. asianpubs.org [asianpubs.org]

- To cite this document: BenchChem. [physical and chemical properties of 5-Aminophthalide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188718#physical-and-chemical-properties-of-5-aminophthalide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com